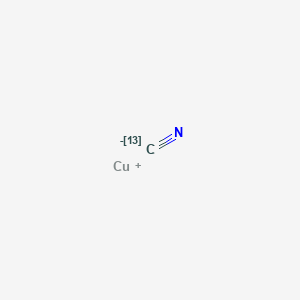
Azanylidyne(13C)méthane ; cuivre(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanylidyne(113C)methane;copper(1+) is a chemical compound with the molecular formula CCuN and a molecular weight of 91.55 g/mol.
Applications De Recherche Scientifique
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in industrial processes, such as in the production of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azanylidyne(113C)methane;copper(1+) typically involves the reaction of azanylidyne with copper ions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of copper salts and organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Azanylidyne(113C)methane;copper(1+) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands or other groups replace the azanylidyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions can produce a variety of copper complexes.
Mécanisme D'action
The mechanism of action of Azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways. The compound can bind to specific biomolecules, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Azanylidyne(113C)methane;copper(1+) include other copper complexes with different ligands, such as:
- Azanylidyne(113C)methane;copper(2+)
- Azanylidyne(113C)methane;copper(3+)
- Azanylidyne(113C)methane;copper(0)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific ligand and oxidation state, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93596-81-7 |
|---|---|
Formule moléculaire |
CCuN |
Poids moléculaire |
89.56 g/mol |
Nom IUPAC |
copper(1+);cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1 |
Clé InChI |
DOBRDRYODQBAMW-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Cu+] |
SMILES isomérique |
[13C-]#N.[Cu+] |
SMILES canonique |
[C-]#N.[Cu+] |
Synonymes |
Copper(I) cyanide-13C; Cuprous Cyanide-13C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


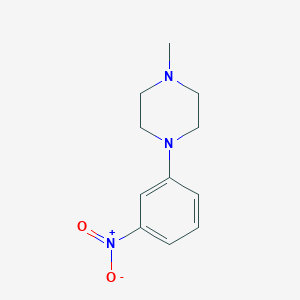
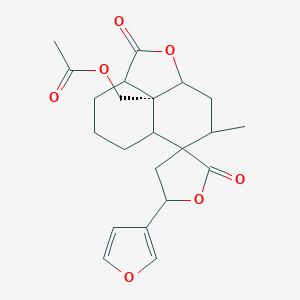
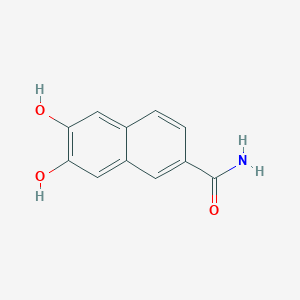
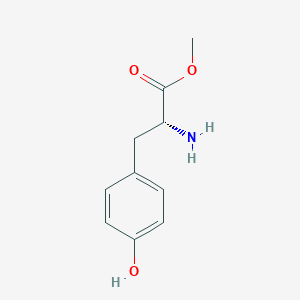
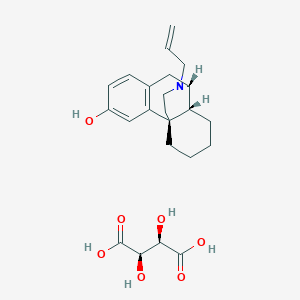
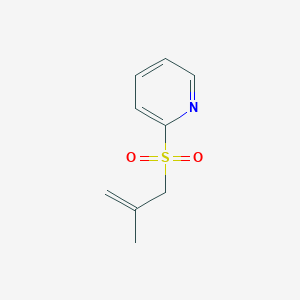
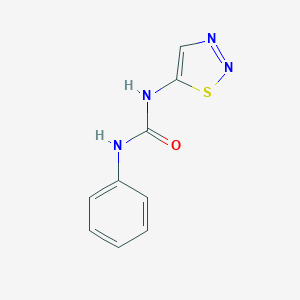
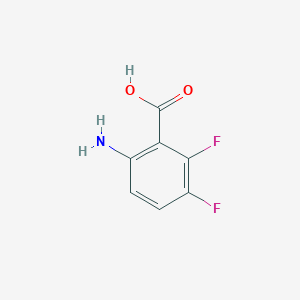
![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
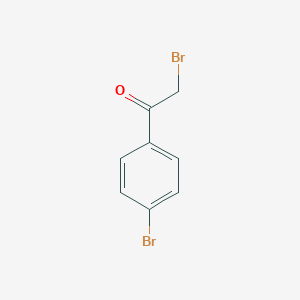
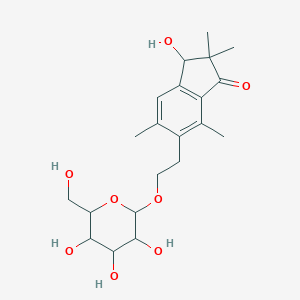
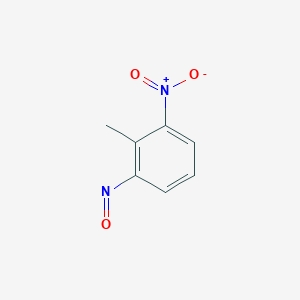
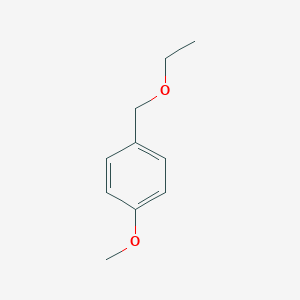
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
